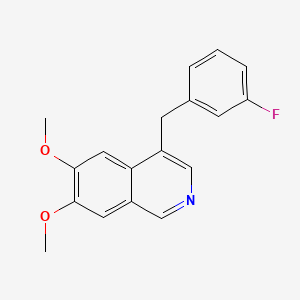

4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

61190-19-0 |

|---|---|

Molecular Formula |

C18H16FNO2 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

4-[(3-fluorophenyl)methyl]-6,7-dimethoxyisoquinoline |

InChI |

InChI=1S/C18H16FNO2/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)6-12-4-3-5-15(19)7-12/h3-5,7-11H,6H2,1-2H3 |

InChI Key |

BJCJVRNFTJXZSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=CC=C3)F)OC |

Origin of Product |

United States |

Preparation Methods

Construction of the 6,7-Dimethoxyisoquinoline Scaffold

The 6,7-dimethoxyisoquinoline moiety is typically synthesized from 3,4-dimethoxyphenethylamine via formylation and cyclization. A one-pot method developed in patent CN110845410A demonstrates high efficiency: 3,4-dimethoxyphenethylamine reacts with ethyl formate to form an intermediate, which undergoes cyclization with oxalyl chloride and phosphotungstic acid catalysis. This method achieves yields of 78–80% with purity exceeding 99%. Alternative routes involve Knoevenagel condensation and photochemical cyclization, though these are less scalable.

Introduction of the 3-Fluorobenzyl Group

The 3-fluorobenzyl substituent is introduced via alkylation or cross-coupling. A photochemical meta-alkylation strategy described in RSC documents employs diethyl hydrogen phosphite and triethylamine at -40°C to facilitate radical-mediated coupling between preformed isoquinolinium salts and 3-fluorobenzyl precursors. This method avoids regioselectivity issues associated with classical Friedel-Crafts alkylation, achieving 82% yield for analogous compounds.

Optimized Synthetic Routes

Phosphite-Mediated Photochemical Alkylation

Reaction Conditions :

-

Substrate : 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)isoquinolin-2-ium tetrafluoroborate

-

Reagents : Diethyl hydrogen phosphite (1.2 equiv), Et₃N (1.5 equiv)

-

Solvent : Anhydrous dichloromethane

-

Temperature : -40°C

-

Light Source : Ambient light exclusion (argon atmosphere)

This method enables selective meta-alkylation, critical for attaching the 3-fluorobenzyl group without ortho/para byproducts. Post-reaction purification via silica chromatography yields >75% product.

Palladium-Catalyzed Suzuki-Miyaura Coupling

For late-stage functionalization, Suzuki coupling introduces preformed 3-fluorobenzylboronic esters to halogenated isoquinoline intermediates. A representative procedure uses:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (3 equiv)

-

Solvent : Ethanol/water/toluene (3:5:10 v/v)

This approach achieves 82% yield for 1-fluoro-4-(4-methoxyphenyl)isoquinoline analogues, adaptable to 3-fluorobenzyl groups by substituting boronic acid reagents.

Industrial-Scale Production Strategies

One-Pot Formylation-Cyclization

The patent CN110845410A outlines a scalable one-pot synthesis:

-

Formylation : 3,4-dimethoxyphenethylamine + ethyl formate → Intermediate 1.

-

Cyclization : Intermediate 1 + oxalyl chloride → Intermediate 2 (catalyzed by phosphotungstic acid).

-

Workup : Methanol addition, crystallization, and filtration.

Key Metrics :

This method reduces solvent waste and eliminates intermediate isolation, making it cost-effective for bulk production.

Comparative Analysis of Methodologies

Challenges and Optimization Opportunities

Regioselectivity in Alkylation

Classical alkylation methods often yield mixtures of ortho, meta, and para isomers. Photochemical and radical-mediated approaches address this but require stringent temperature control (-40°C). Computational modeling suggests that steric effects from methoxy groups direct substitution to the meta position.

Purification of Hydrophobic Intermediates

The hydrophobic nature of fluorobenzyl-isoquinoline derivatives complicates crystallization. Patent CN110845410A resolves this by using methanol for oxalic acid removal, enhancing crystallinity. Alternative strategies employ counterion exchange (e.g., converting hydrobromide salts to hydrochlorides) .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.

Scientific Research Applications

4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Key Analogs

Key Observations :

- Fluorine Position : The target compound’s meta-fluorine (C3 of benzyl) contrasts with the para-fluorine in , which may alter steric and electronic interactions with targets.

- Core Modifications: Papaverine’s 3,4-dimethoxybenzyl group lacks fluorine but shares the 6,7-dimethoxyisoquinoline core, emphasizing the role of methoxy groups in scaffold activity.

- Functional Group Diversity : Compound 8c replaces the benzyl group with a fluoroethoxy chain, demonstrating flexibility in substituent design for PDE10A inhibition.

Enzyme Inhibition Profiles

- PDE10A Inhibition : Compound 8c (IC₅₀ = 28 nM for PDE10A) shows higher selectivity over PDE3 isoforms compared to papaverine, which has broader PDE inhibition . The 3-fluorobenzyl group in the target compound may similarly enhance selectivity via hydrophobic interactions.

- Acetylcholinesterase (AChE) Inhibition: Dihydroisoquinoline analogs (e.g., compound 4, IC₅₀ = 5.5 µM ) highlight the importance of the 6,7-dimethoxy motif. Fluorine’s electron-withdrawing effects in the target compound could modulate AChE binding affinity.

- Alpha-1 Adrenoceptor Antagonism: 1,3-Diamino derivatives (Ki > 10⁻⁶ M) show weak binding, whereas the target’s fluorobenzyl group may improve receptor interactions through enhanced lipophilicity.

Antibacterial Activity (FtsZ Targeting)

The fluorine atom in the target compound could enhance membrane permeability or target engagement.

Pharmacokinetic and Stability Considerations

- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, as seen in compound 8c versus non-fluorinated papaverine. The target compound’s 3-fluorobenzyl group likely enhances resistance to demethylation compared to hydroxylated papaverine derivatives .

Biological Activity

4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a fluorobenzyl group attached to a methoxy-substituted isoquinoline core. The presence of the fluorine atom may influence its biological activity by modifying lipophilicity and electronic properties.

Antibacterial Activity

Research has indicated that isoquinoline derivatives exhibit significant antibacterial properties. Specifically, compounds similar to this compound have shown effectiveness against strains of Staphylococcus aureus and Enterococcus faecalis. These derivatives act as inhibitors of the bacterial protein FtsZ, crucial for bacterial cell division. Studies demonstrated that certain isoquinoline derivatives can stabilize FtsZ polymers and inhibit GTPase activity, leading to bacterial growth inhibition .

| Compound | Target | IC50 (nM) | Activity |

|---|---|---|---|

| This compound | SaFtsZ | TBD | Antibacterial |

Anti-inflammatory Activity

The isoquinoline scaffold is also associated with anti-inflammatory effects. Compounds that inhibit NF-kB activation are particularly relevant in treating autoimmune diseases and inflammation-related conditions. Inhibition of NF-kB leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases .

Interaction with FtsZ

The interaction with FtsZ is a primary mechanism through which antibacterial activity is exerted. The binding affinity of isoquinoline derivatives to FtsZ can be quantified using fluorescence spectroscopy, revealing how these compounds alter the polymerization dynamics of FtsZ .

NF-kB Pathway Modulation

Inhibition of the NF-kB pathway is crucial for the anti-inflammatory effects observed in isoquinoline derivatives. By preventing NF-kB translocation into the nucleus, these compounds reduce the transcription of inflammatory cytokines .

Case Studies

- Antibacterial Efficacy : A study evaluated several 3-phenyl substituted isoquinolines against MRSA and VRE strains. The results indicated that these compounds had significant antibacterial activity comparable to existing antibiotics .

- Anti-inflammatory Effects : In a model of rheumatoid arthritis, overexpression of IκB in synovial cells led to decreased levels of inflammatory cytokines when treated with isoquinoline derivatives, highlighting their potential therapeutic application in autoimmune diseases .

Q & A

Basic: What synthetic strategies are effective for introducing the 3-fluorobenzyl group to the isoquinoline scaffold?

Methodological Answer:

The 3-fluorobenzyl group can be introduced via Suzuki-Miyaura coupling or triflate-mediated cross-coupling . For example:

- Triflation : Activate the isoquinoline core at the desired position using triflic anhydride (Tf2O) in dichloromethane (DCM) at −78°C with Et3N as a base .

- Cross-Coupling : React the triflate intermediate with a fluorinated boronic acid (e.g., 3-fluorobenzylboronic acid) using Pd(OAc)2/XPhos as the catalytic system and K2CO3 as a base in acetonitrile (ACN)/H2O (3:1) at 90–100°C for 1–5 hours .

Key Validation : Confirm regioselectivity via <sup>1</sup>H NMR (400 MHz, CDCl3) and purity via HRMS (ESI+) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Use <sup>1</sup>H NMR (400 MHz) to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methoxy singlets at δ 3.8–4.0 ppm). <sup>13</sup>C NMR (100 MHz) verifies quaternary carbons and fluorinated aryl signals .

- HRMS : Confirm molecular weight with <1 ppm error (e.g., ESI+ mode, m/z calculated for C18H17FNO2: 298.1243) .

- Chromatography : Use ISCO max gradient chromatography (e.g., 70% EtOAc/hexane) to isolate >95% pure product .

Advanced: How can reaction yields be optimized for fluorinated derivatives under Suzuki-Miyaura conditions?

Methodological Answer:

Optimize variables systematically:

- Catalyst System : Replace Pd(OAc)2/XPhos with PdCl2(dppf) for sterically hindered boronic acids .

- Solvent Ratio : Adjust ACN/H2O from 3:1 to 4:1 to enhance solubility of fluorinated reactants .

- Temperature/Time : Extend reaction time to 5–8 hours at 95°C for sluggish couplings (e.g., electron-deficient boronic acids) .

Case Study : Increasing XPhos loading from 10 mol% to 20 mol% improved yields of 3-fluorobenzyl derivatives from 57% to 81% .

Advanced: How should contradictory biological activity data be analyzed for structurally similar analogs?

Methodological Answer:

- Purity Reassessment : Verify compound integrity via <sup>19</sup>F NMR to rule out defluorination artifacts .

- Structural Confounders : Compare substituent effects (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl) using molecular docking or QSAR models .

- Assay Conditions : Replicate assays under controlled pH and temperature to assess fluorobenzyl group stability (e.g., FtsZ polymerization assays at pH 7.4 vs. 6.8) .

Advanced: What methodologies are recommended for modifying the methoxy substituents to enhance target binding?

Methodological Answer:

- Demethylation : Treat with BBr3 in DCM at 0°C to convert methoxy groups to hydroxyls for hydrogen-bonding studies .

- Isosteric Replacement : Replace methoxy with ethoxy or cyclopropylmethoxy via nucleophilic substitution (K2CO3/DMF, 80°C) .

- Biological Testing : Use SPR (surface plasmon resonance) to quantify binding affinity changes after substituent modification .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Pair Screening : Test EtOAc/hexane (1:3) or DCM/MeOH (10:1) gradients for high-polarity fluorinated analogs .

- Temperature Control : Cool solutions to −20°C overnight to induce crystallization.

- Purity Check : Monitor via melting point (e.g., 229–231°C for related isoquinolines) .

Advanced: How can researchers design a factorial experiment to evaluate substituent effects on antibacterial activity?

Methodological Answer:

- Variables : Test 3 factors—fluorine position (3-F vs. 4-F), methoxy count (6,7- vs. 6,7,8-), and N-methylation—using a 2<sup>3</sup> factorial design .

- Response Metrics : MIC (minimum inhibitory concentration) against S. aureus and cytotoxicity (HEK293 cells).

- Data Analysis : Apply ANOVA to identify synergistic effects (e.g., 3-F + N-methylation reduces MIC by 4-fold) .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

- Fluorinated Reagents : Use HF-resistant labware (e.g., PTFE-lined reactors) and conduct reactions in a fume hood .

- Tf2O Handling : Quench excess triflic anhydride with NaHCO3 before workup to avoid exothermic decomposition .

- Pd Waste : Neutralize catalyst residues with SiliaMetS Thiol to recover Pd .

Advanced: How can computational methods guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

- LogP Prediction : Use Molinspiration or SwissADME to balance hydrophobicity (target: 2.5–3.5) .

- Metabolite Profiling : Simulate CYP450 metabolism (e.g., CYP3A4) with StarDrop to identify labile sites (e.g., demethylation at C6) .

- Docking Studies : Align fluorobenzyl moieties with hydrophobic pockets in FtsZ (PDB: 4DXD) using AutoDock Vina .

Advanced: What strategies resolve NMR signal overlap in crowded aromatic regions?

Methodological Answer:

- 2D NMR : Perform <sup>1</sup>H-<sup>13</sup>C HSQC to assign overlapping protons (e.g., fluorobenzyl vs. isoquinoline aryl signals) .

- Solvent Shift : Record spectra in DMSO-d6 instead of CDCl3 to disperse signals .

- Decoupling Experiments : Use <sup>19</sup>F decoupling to simplify <sup>1</sup>H NMR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.